![molecular formula C13H15F2N3O B7554178 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol](/img/structure/B7554178.png)
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol
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Overview
Description
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol, also known as PF-06282999, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in epigenetic regulation. By inhibiting LSD1, 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol can alter gene expression and modulate cellular pathways involved in various disease processes.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in preclinical models. In addition, it has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol is its potency and selectivity as an LSD1 inhibitor, which allows for more specific targeting of epigenetic pathways. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol. One area of interest is its potential as a cancer therapy, either as a standalone treatment or in combination with other drugs. Another area of interest is its potential for treating inflammatory disorders, such as rheumatoid arthritis. In addition, further research is needed to determine the safety and efficacy of 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol in human clinical trials.
Synthesis Methods
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol can be synthesized through a multi-step process involving the reaction of 3,4-difluorobenzaldehyde with 2-pyrazol-1-ylethylamine to form an intermediate, which is then reacted with ethylene oxide to produce the final product.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, 1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol has demonstrated anti-tumor activity and anti-inflammatory effects.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O/c14-11-3-2-10(8-12(11)15)13(19)9-16-5-7-18-6-1-4-17-18/h1-4,6,8,13,16,19H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHCEQUQWOHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol |
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